molecular formula C8H17N B3056099 N-Isobutylideneisobutylamine CAS No. 6898-82-4

N-Isobutylideneisobutylamine

Cat. No.: B3056099
CAS No.: 6898-82-4
M. Wt: 127.23 g/mol
InChI Key: SOJXDJJIMYWISJ-UHFFFAOYSA-N
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Description

N-Isobutylideneisobutylamine is an organic compound with the chemical formula C8H17N. It is a colorless liquid with an amine-like odor. This compound is primarily used as an intermediate in organic synthesis and is known for its solubility in organic solvents but not in water .

Scientific Research Applications

N-Isobutylideneisobutylamine has several applications in scientific research:

Safety and Hazards

“N-Isobutylideneisobutylamine” should be handled with care to avoid contact with skin, eyes, and respiratory tract . It should be used in a well-ventilated area and appropriate personal protective measures should be taken . During storage and handling, sources of ignition such as sparks and flames should be avoided . If contact with the compound occurs, it should be washed off immediately with plenty of water . If discomfort occurs, medical attention should be sought promptly .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isobutylideneisobutylamine is typically synthesized through the reaction of isobutylamine with aldehydes or ketones. The reaction involves the condensation of isobutylamine with an aldehyde or ketone under controlled conditions to form the imine. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and conversion rates. Catalysts such as nickel or copper supported on γ-Al2O3 are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-Isobutylideneisobutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include secondary and tertiary amines, substituted imines, and various oxidation products depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-Isobutylideneisobutylamine involves its interaction with various molecular targets. The imine group in the compound can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various chemical and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Isobutylidene-2-methyl-1-propanamine
  • N-Isobutyl-2-methyl-1-propanimine
  • 2-methyl-N-(2-methylpropyl)propan-1-imine

Uniqueness

N-Isobutylideneisobutylamine is unique due to its specific structural configuration, which imparts distinct reactivity and solubility properties. Compared to similar compounds, it offers higher selectivity in certain reactions and is preferred in industrial applications for its stability and ease of handling .

Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)propan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)5-9-6-8(3)4/h5,7-8H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJXDJJIMYWISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246338
Record name 2-Methyl-N-(2-methylpropylidene)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6898-82-4
Record name 2-Methyl-N-(2-methylpropylidene)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6898-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isobutylideneisobutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006898824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-N-(2-methylpropylidene)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isobutylideneisobutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.276
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1000g isobutyraldehyde and about 100 g of a commercially available nickel containing carrier catalyst (containing about 52 to 53% by weight nickel, and employing chromium (3)-oxide as activator) are introduced into a 2 l three-necked flask, equipped with a gas inlet tube, a stirrer and a reflux condensor, and cooled to -15° C. Hydrogen and ammonia are introduced into the resulting suspension in a volume ratio of 1 : 1 and at a temperature of 90° C. 160 l of gas are introduced per hour. Altogether, 240 l hydrogen and 240 l gaseous ammonia are introduced. After termination of the reaction, the catalyst is separated by filtration. 889 g isobutylidene -- isobutylamine are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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